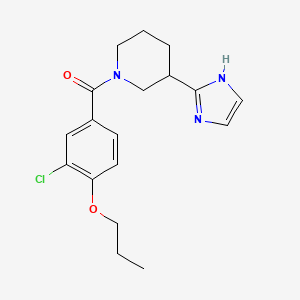

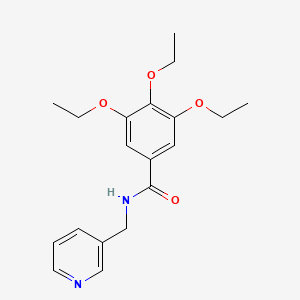

1-(3-chloro-4-propoxybenzoyl)-3-(1H-imidazol-2-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-chloro-4-propoxybenzoyl)-3-(1H-imidazol-2-yl)piperidine, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase enhancer of zeste homolog 2 (EZH2). EZH2 is a component of the polycomb repressive complex 2 (PRC2), which is involved in the epigenetic regulation of gene expression. The overexpression of EZH2 has been implicated in various types of cancer, making it an attractive target for cancer therapy.

Applications De Recherche Scientifique

Synthesis and Characterization

One area of research focuses on the synthesis and characterization of novel compounds related to "1-(3-chloro-4-propoxybenzoyl)-3-(1H-imidazol-2-yl)piperidine". For instance, Marvanová et al. (2016) designed and synthesized new compounds as potential dual antihypertensive agents, highlighting the significance of structural analysis in developing therapeutic agents (Marvanová et al., 2016). Similarly, Patel et al. (2011) synthesized new pyridine derivatives with variable antimicrobial activity, underscoring the compound's versatility in pharmaceutical applications (Patel, Agravat, & Shaikh, 2011).

Pharmacological Applications

Research by Barbier et al. (2004) on JNJ‐5207852, a compound structurally similar to "this compound", demonstrated its potential as a novel, non-imidazole histamine H3 receptor antagonist with wake-promoting effects. This study exemplifies the compound's relevance in neurological and sleep disorders (Barbier et al., 2004).

Antimicrobial and Antitubercular Activity

The antimicrobial properties of related compounds have been extensively studied. For example, research into the synthesis and antimicrobial activity of new pyridine derivatives highlights the potential for combating bacterial and fungal infections (Patel & Agravat, 2007). Moreover, a study by Raju, Sasidhar, and Vidyadhara (2020) on 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, which share a similar structure, demonstrated good antitubercular activity, suggesting potential applications in tuberculosis treatment (Raju, Sasidhar, & Vidyadhara, 2020).

Chemical Structure and Interaction Studies

Further studies, such as those by Shim et al. (2002), explore the molecular interactions of related compounds with cannabinoid receptors, providing insights into the design of receptor-specific drugs (Shim et al., 2002). Additionally, research on the synthesis of oxindoles via palladium-catalyzed CH functionalization demonstrates the compound's utility in organic chemistry and potential medicinal applications (Magano, Kiser, Shine, & Chen, 2014).

Propriétés

IUPAC Name |

(3-chloro-4-propoxyphenyl)-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2/c1-2-10-24-16-6-5-13(11-15(16)19)18(23)22-9-3-4-14(12-22)17-20-7-8-21-17/h5-8,11,14H,2-4,9-10,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOMQQHTSUWEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)C3=NC=CN3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)

![5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)

![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)

![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)

![6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)

![N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5523573.png)

![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)